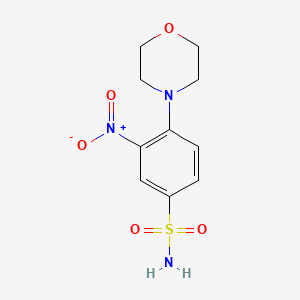

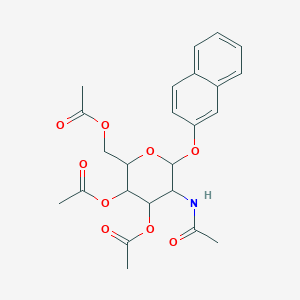

![molecular formula C13H13N3O2S B2911008 2-[(3-烯丙基-4-氧代-3,4-二氢喹唑啉-2-基)硫代]乙酰胺 CAS No. 337498-84-7](/img/structure/B2911008.png)

2-[(3-烯丙基-4-氧代-3,4-二氢喹唑啉-2-基)硫代]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide” is a derivative of quinazolinone . Quinazolinones are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of substituted 2-hydrazino-quinazoline-4(3H)-ones with other reagents . The starting material, 2-hydrazino-quinazoline-4(3H)-ones, can be synthesized from various primary amines .科学研究应用

Green Chemistry Synthesis

- Scientific Field : Green Chemistry

- Application Summary : A green synthetic procedure was developed for the two-step synthesis of a similar compound, methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, from anthranilic acid .

- Methods of Application : The first step includes a synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one which was performed in choline chloride:urea DES. In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in a microwave-induced reaction .

- Results or Outcomes : The desired compound was successfully obtained in a yield of 59% and was characterized by different spectral methods .

Anti-HIV and Antibacterial Activities

- Scientific Field : Medicinal Chemistry

- Application Summary : A series of novel 2-(3-substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones were synthesized and screened for their antitubercular, anti-HIV and antibacterial activity against different gram positive and gram negative strains .

- Methods of Application : The starting material 3-(substituted)-2-hydrazino-quinazolin-4(3H)-ones were synthesized from various primary amines .

- Results or Outcomes : Among the test compounds, 2-(3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-dione (QCT7) showed the most potent antibacterial activity against E. coli, and S. aureus with the MIC of 3 µg/mL .

Anticonvulsant Activity

- Scientific Field : Pharmacology

- Application Summary : Two series of compounds with a 2,3-disubstituted quinazolin-4(3H)-one scaffold were synthesized and evaluated for their anticonvulsant activity .

- Methods of Application : The compounds were evaluated in vivo using the pentylenetetrazole (PTZ)-induced seizure model in mice, with phenobarbital and diazepam as reference anticonvulsant agents .

- Results or Outcomes : The experimental anticonvulsant model indicated that the tested compounds present a potential anticonvulsant activity .

Antioxidant Properties

- Scientific Field : Medicinal Chemistry

- Application Summary : Two series of 2-substituted quinazolin-4(3H)-ones were synthesized and evaluated for their antioxidant properties .

- Methods of Application : The antioxidant properties were evaluated using three different methods, namely DPPH, ABTS, and TEAC CUPRAC .

- Results or Outcomes : The derivatives with two hydroxyl groups in the ortho position on the phenyl ring exhibited potent antioxidant activity and promising metal-chelating properties .

Anticonvulsant Activity Evaluation and In Silico Studies

- Scientific Field : Pharmacology

- Application Summary : Two series of compounds with a 2,3-disubstituted quinazolin-4(3H)-one scaffold were synthesized and evaluated for their anticonvulsant activity . They were investigated as dual potential positive allosteric modulators of the GABA A receptor at the benzodiazepine binding site and inhibitors of carbonic anhydrase II .

- Methods of Application : The compounds were evaluated in vivo using the pentylenetetrazole (PTZ)-induced seizure model in mice, with phenobarbital and diazepam, as reference anticonvulsant agents . The in silico studies suggested the compounds act as anticonvulsants by binding on the allosteric site of GABA A receptor and not by inhibiting the carbonic anhydrase II .

- Results or Outcomes : The pentylenetetrazole experimental anticonvulsant model indicated that the tested compounds present a potential anticonvulsant activity .

Antioxidant Properties Evaluation

- Scientific Field : Medicinal Chemistry

- Application Summary : Two series of 2-substituted quinazolin-4(3H)-ones were synthesized and evaluated for their antioxidant properties .

- Methods of Application : The antioxidant properties were evaluated using three different methods, namely DPPH, ABTS, and TEAC CUPRAC .

- Results or Outcomes : The derivatives with two hydroxyl groups in the ortho position on the phenyl ring exhibited potent antioxidant activity and promising metal-chelating properties .

未来方向

Quinazolinone derivatives, such as “2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide”, have shown promising biological activities, making them potential leads for further optimization and development into new therapeutic agents . Future research could focus on synthesizing a variety of quinazolinone derivatives and evaluating their biological activities to discover new drug candidates .

属性

IUPAC Name |

2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-2-7-16-12(18)9-5-3-4-6-10(9)15-13(16)19-8-11(14)17/h2-6H,1,7-8H2,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOOHNUYLXURMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

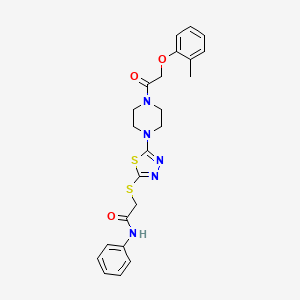

![(E)-2-cyano-3-[2-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2910926.png)

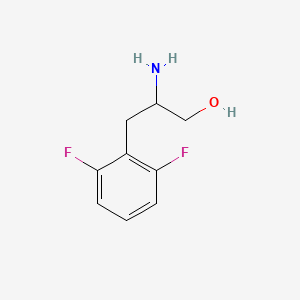

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3-methoxyphenyl)chromene-3-carboxamide](/img/structure/B2910933.png)

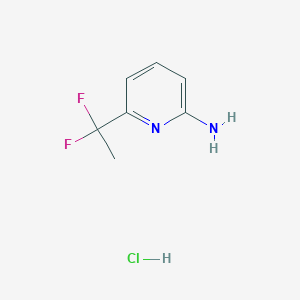

![N-{1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2910935.png)

![2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2910941.png)

![N-benzyl-N-(6-ethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2910942.png)

![3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2910946.png)